molecular formula C10H10N4O2 B13634014 Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate

Methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate

Cat. No.: B13634014
M. Wt: 218.21 g/mol
InChI Key: XAUAINLVEOLTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with an amino group and a benzoate ester group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can lead to the inhibition of enzyme activity or disruption of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 3-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Uniqueness

Methyl 4-(5-amino-4H-1,2,4-triazol-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a benzoate ester group allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 4-(3-amino-1H-1,2,4-triazol-5-yl)benzoate

InChI

InChI=1S/C10H10N4O2/c1-16-9(15)7-4-2-6(3-5-7)8-12-10(11)14-13-8/h2-5H,1H3,(H3,11,12,13,14)

InChI Key

XAUAINLVEOLTQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.